[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
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Overview
Description
[3-(5-Fluoropentyl)-1-bicyclo[111]pentanyl]methanesulfonyl chloride is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of [1.1.1]propellane with appropriate reagents to introduce the fluoropentyl group, followed by sulfonylation to attach the methanesulfonyl chloride moiety . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability . These methods allow for the precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The strained bicyclo[1.1.1]pentane ring can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include sulfonamides, sulfonic acids, and various addition products depending on the specific reagents and conditions used .
Scientific Research Applications
[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which acts as an electrophile. The compound can interact with various molecular targets, including proteins and enzymes, through nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
[1.1.1]Propellane: A precursor to bicyclo[1.1.1]pentane derivatives.
Sulfonyl Fluorides: Compounds with similar reactivity and applications in chemical biology.
Fluorinated Alkanes: Compounds with similar fluorine-containing groups used in various applications.
Uniqueness
The uniqueness of [3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride lies in its combination of a strained bicyclo[1.1.1]pentane ring and a reactive sulfonyl chloride group. This combination imparts unique chemical properties, making it a valuable compound for diverse scientific research applications .
Properties
IUPAC Name |
[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClFO2S/c12-16(14,15)9-11-6-10(7-11,8-11)4-2-1-3-5-13/h1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLBWXXCLBDJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CS(=O)(=O)Cl)CCCCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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